Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of oxalic acid and a piperazine derivative. This compound is notable for its unique structure, which includes a phenoxy group and a pyridin-2-ylmethyl group attached to a piperazine ring. Such structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 2-phenoxyacetyl chloride with 4-(pyridin-2-ylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The phenoxy and pyridin-2-ylmethyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets . Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone: A closely related compound with similar structural features.
N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids: These compounds share the pyridin-2-ylmethyl group and exhibit similar chemical properties.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various biological and chemical applications.
Uniqueness
Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is unique due to its combination of oxalic acid and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.C2H2O4/c22-18(15-23-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-19-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDFRCYDXKDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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